1-benzyl-N-{2-[(cyclopropylmethyl)sulfanyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-5-oxopyrrolidine-3-carboxamide
Description
1-benzyl-N-{2-[(cyclopropylmethyl)sulfanyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. This core is further substituted with various functional groups, including a benzyl group, a cyclopropylmethylsulfanyl group, and a pyrrolidine-3-carboxamide moiety.
Properties
Molecular Formula |
C22H22N4O3S2 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
1-benzyl-N-[2-(cyclopropylmethylsulfanyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H22N4O3S2/c27-18-10-16(12-25(18)11-14-4-2-1-3-5-14)20(28)24-26-21(29)19-17(8-9-30-19)23-22(26)31-13-15-6-7-15/h1-5,8-9,15-16H,6-7,10-13H2,(H,24,28) |
InChI Key |
BFRHSBBFYCKRHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CSC2=NC3=C(C(=O)N2NC(=O)C4CC(=O)N(C4)CC5=CC=CC=C5)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-{2-[(cyclopropylmethyl)sulfanyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,2-d]pyrimidine ring system. This can be achieved through a condensation reaction between a thiophene derivative and a suitable amidine or guanidine derivative under acidic or basic conditions.
Introduction of the Cyclopropylmethylsulfanyl Group: The cyclopropylmethylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the thieno[3,2-d]pyrimidine intermediate with a cyclopropylmethyl halide in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the Pyrrolidine-3-carboxamide Moiety: This step involves the reaction of the intermediate with a suitable pyrrolidine derivative, such as pyrrolidine-3-carboxylic acid or its ester, under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-{2-[(cyclopropylmethyl)sulfanyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropylmethyl positions using nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydride, and dimethylformamide.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water, and methanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with new functional groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
1-benzyl-N-{2-[(cyclopropylmethyl)sulfanyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It is used in studies to understand the biological activity of thienopyrimidine derivatives and their interactions with biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents. It is studied for its ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-benzyl-N-{2-[(cyclopropylmethyl)sulfanyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as protein kinases, by binding to their active sites and preventing their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation, survival, and apoptosis. The compound’s ability to modulate these pathways makes it a potential candidate for the development of anticancer and antimicrobial agents.
Comparison with Similar Compounds
1-benzyl-N-{2-[(cyclopropylmethyl)sulfanyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also potent inhibitors of protein kinases and have similar biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are known for their anticancer and antimicrobial properties.
Thieno[2,3-d]pyrimidine derivatives: These compounds have a similar thienopyrimidine core and exhibit a range of biological activities, including enzyme inhibition and antimicrobial effects.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct biological activity and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
